2-cyclobutyloxy-N'-hydroxyethanimidamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyclobutyloxy-N’-hydroxyethanimidamide involves several steps. One common synthetic route includes the reaction of cyclobutanol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-cyclobutyloxy-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydroxyl group, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-cyclobutyloxy-N’-hydroxyethanimidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclobutyloxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
2-cyclobutyloxy-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:
2-cyclopentyloxy-N’-hydroxyethanimidamide: This compound has a similar structure but with a cyclopentyl group instead of a cyclobutyl group.
2-cyclohexyloxy-N’-hydroxyethanimidamide: This compound features a cyclohexyl group, offering different chemical properties and reactivity.
The uniqueness of 2-cyclobutyloxy-N’-hydroxyethanimidamide lies in its specific cyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-cyclobutyloxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)4-10-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
XFPMEDCHIXBNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC(=NO)N |
Origin of Product |
United States |
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